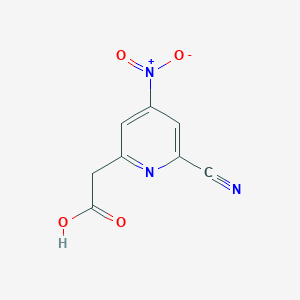
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many bioactive molecules
Méthodes De Préparation
The synthesis of Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Analyse Des Réactions Chimiques
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Applications De Recherche Scientifique
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anti-inflammatory properties.
Material Science: This compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The compound’s isopropylphenyl group enhances its lipophilicity, facilitating its passage through cellular membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-chlorothiazole-4-carboxylate: This compound has a chlorine substituent, which alters its reactivity and biological activity compared to the isopropylphenyl derivative.
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: The presence of a hydroxyl group in this compound provides different hydrogen bonding capabilities and solubility properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
ethyl 4-(4-propan-2-ylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)14-16-13(9-19-14)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3 |
Clé InChI |
YRLGUJUBKHIAOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)








![3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)




